molecular formula C16H15N5O4S B2794153 ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 877630-05-2

ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No. B2794153
M. Wt: 373.39
InChI Key: ZIHCHXBJSWRPJD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an ester (benzoate), a thioamide, and a pyrazolo[3,4-d]pyrimidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrazolo[3,4-d]pyrimidine core could potentially be formed through a cyclization reaction . The thioacetamido group might be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine ring is a heterocyclic ring containing nitrogen atoms . The presence of the thioamide could introduce interesting electronic and steric effects .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The ester could undergo hydrolysis or transesterification reactions. The thioamide might be susceptible to hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise structure and the nature of its functional groups. For example, the presence of an ester could make the compound more lipophilic, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Insecticidal Assessment

  • A study by Fadda et al. (2017) described the synthesis of various heterocycles, including pyrazolo[3,4-d]pyrimidin derivatives, and their evaluation as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Anti-Inflammatory Activity

  • Research conducted by Abignente et al. (1992) explored the antiinflammatory activity of imidazo[1,2-a]pyrazine derivatives, which are structurally related to ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate (Abignente et al., 1992).

Antimicrobial Activity

  • A study by Khobragade et al. (2010) synthesized pyrazolo[3,4-d]pyrimidin derivatives and assessed their antibacterial and antifungal activity, demonstrating significant antimicrobial properties (Khobragade et al., 2010).

Enzymatic Activity Enhancement

  • Research by Abd and Awas (2008) involved the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives, revealing a potent effect on increasing the reactivity of the enzyme cellobiase (Mohamed Abd & Gawaad Awas, 2008).

Synthesis of C-Nucleosides

  • Khadem et al. (1989) described the synthesis of nitrogen-bridged purine-like C-nucleosides from related compounds, highlighting the versatility of these types of chemical structures in synthesizing nucleoside analogs (Khadem et al., 1989).

Green Chemistry Applications

  • A study by Al-Matar et al. (2010) focused on the green, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating environmentally friendly synthetic approaches (Al-Matar et al., 2010).

Supramolecular Architecture

  • Pietrzak et al. (2018) explored the crystal structures of ethyl phosphonates and phosphonamidates, which are structurally related, to understand their supramolecular architectures (Pietrzak et al., 2018).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Studies could investigate its biological activity, stability, and mechanism of action .

properties

IUPAC Name

ethyl 2-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-2-25-15(24)9-5-3-4-6-11(9)18-12(22)8-26-16-19-13-10(7-17-21-13)14(23)20-16/h3-7H,2,8H2,1H3,(H,18,22)(H2,17,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHCHXBJSWRPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

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